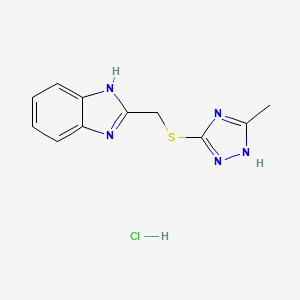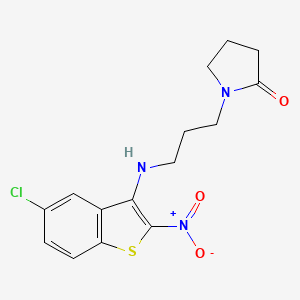
2-Pyrrolidinemethanol, 1,5-dimethyl-, benzilate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRL 447 is a chemical compound known for its significant biological and pharmacological properties. It has been studied extensively for its potential therapeutic applications, particularly in the treatment of various diseases. The compound is characterized by its unique molecular structure, which allows it to interact with specific biological targets, leading to its diverse effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of BRL 447 involves several steps, starting with the preparation of the core structure. The process typically includes the following steps:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of BRL 447.
Functionalization: The core structure is then functionalized by introducing various functional groups through different chemical reactions.
Purification: The final product is purified using techniques such as chromatography to obtain BRL 447 in its pure form.
Industrial Production Methods
In an industrial setting, the production of BRL 447 is scaled up using optimized synthetic routes. The process involves:
Large-Scale Synthesis: The core structure is synthesized in large quantities using high-yield reactions.
Functionalization and Purification: The functionalization steps are carried out in large reactors, followed by purification using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
BRL 447 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: BRL 447 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of BRL 447.
Reduction: Reduced forms of BRL 447 with different functional groups.
Substitution: Substituted derivatives with new functional groups.
Aplicaciones Científicas De Investigación
BRL 447 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: Studied for its effects on biological systems, including its interaction with specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, cardiovascular diseases, and neurological disorders.
Industry: Utilized in the development of new materials and industrial processes.
Mecanismo De Acción
The mechanism of action of BRL 447 involves its interaction with specific molecular targets in the body. These targets include enzymes, receptors, and other proteins that play a role in various biological pathways. By binding to these targets, BRL 447 can modulate their activity, leading to its therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
BRL 447 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
BRL 37344: Another compound with similar biological activity but different molecular structure.
BRL 44408: Known for its selective effects on specific receptors.
BRL 34915: A vasodilator with a different mechanism of action.
The uniqueness of BRL 447 lies in its specific molecular structure and the unique interactions it has with its biological targets, leading to its diverse effects and potential therapeutic applications.
Propiedades
Número CAS |
102476-62-0 |
|---|---|
Fórmula molecular |
C22H27NO3 |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
2-(1,5-dimethylpyrrolidin-2-yl)ethyl 2-hydroxy-2,2-diphenylacetate |
InChI |
InChI=1S/C22H27NO3/c1-17-13-14-20(23(17)2)15-16-26-21(24)22(25,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,17,20,25H,13-16H2,1-2H3 |
Clave InChI |
KFQJZNNJMLFWFC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(N1C)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[2-[[(1S,2S,4S)-1-benzyl-4-[[2-(benzyloxycarbonylamino)benzoyl]amino]-2-hydroxy-5-phenyl-pentyl]carbamoyl]phenyl]carbamate](/img/structure/B12736426.png)


![9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12736449.png)










